2-Phenylpropyl acetate chemical properties and structure
2-Phenylpropyl acetate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2-Phenylpropyl Acetate
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-phenylpropyl acetate, a compound of interest for researchers, scientists, and professionals in drug development and fragrance chemistry. This document summarizes key quantitative data, outlines experimental contexts, and provides structural visualizations.
Introduction
2-Phenylpropyl acetate is an organic compound classified as an ester.[1] It is recognized for its characteristic fresh-floral, powerful, and fruity-green aroma, which is more delicate than that of phenylethyl acetate and reminiscent of hyacinth and lilac.[1] This aromatic profile has led to its use as a fragrance ingredient.[2] It is a member of the benzene family of compounds.[1]
Chemical Structure
The structural identity of 2-phenylpropyl acetate is defined by the following identifiers:
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IUPAC Name: 2-phenylpropyl acetate
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SMILES: CC(COC(=O)C)C1=CC=CC=C1[3]
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InChI: InChI=1S/C11H14O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3[3]
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InChIKey: RVPTTWAAIKMYAH-UHFFFAOYSA-N[3]
The following diagram illustrates the 2D chemical structure of 2-phenylpropyl acetate.
Caption: 2D structure of 2-phenylpropyl acetate.
Physicochemical Properties
A summary of the key physicochemical properties of 2-phenylpropyl acetate is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C11H14O2 | [3][4][5] |
| Molecular Weight | 178.228 g/mol | [4] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 240 °C at 760 mmHg | [4] |
| Density | 1.012 g/cm³ | [4] |
| Flash Point | 99.1 °C | [4] |
| Refractive Index | 1.496 | [4] |
| Vapor Pressure | 0.0389 mmHg at 25°C | [4] |
| Solubility | Almost insoluble in water; soluble in alcohol; miscible with oils; fairly soluble in propylene glycol. | [1] |
| LogP | 2.35320 | [4] |
Experimental Protocols
While detailed experimental protocols for the synthesis of 2-phenylpropyl acetate are not extensively described in the provided search results, some insights into its formation and analysis can be gleaned.
Metabolic Synthesis:
One study noted the asymmetric hydrolysis of racemic hydratropic acetate by Bacillus subtilis var. niger.[1] This enzymatic process yielded (+)-2-phenylpropyl acetate and (—)-2-phenylpropanol, indicating a potential biosynthetic route.[1]
Chemical Synthesis:
A patent describes a synthesis method involving the Friedel-Crafts alkylation of benzene with methyl allyl acetate, catalyzed by anhydrous aluminum trichloride.[6] However, this method appears to produce a related compound, (2-methyl-2-phenylpropyl) acetate, and is noted to be difficult to control, with actual yields around 55% and purity of approximately 85%.[6] It is crucial to distinguish this from the synthesis of 2-phenylpropyl acetate.
Analytical Methods:
A method for the analysis of acetate based on alkylation to its propyl derivative and subsequent gas chromatography-mass spectrometry (GC-MS) has been developed.[7] While not specific to 2-phenylpropyl acetate, this protocol for acetate quantification could be adapted for related analytical procedures. The general steps involve:
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Sample Preparation: Addition of an internal standard, 1-propanol, pyridine, and sodium hydroxide to the sample.
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Derivatization: Initiation of the reaction with methyl chloroformate (MCF) under basic conditions. 1-propanol acts as a coupling reagent to produce the propyl-acetate derivative.
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GC-MS Analysis: Injection of the derivatized sample into a GC-MS system for separation and quantification.[7]
The following diagram illustrates a generalized workflow for the chemical analysis of acetate compounds.
Caption: Generalized analytical workflow for acetate compounds.
Biological Activity and Toxicity
2-Phenylpropyl acetate is primarily recognized for its application as a fragrance ingredient.[2] A toxicological and dermatological review has been conducted on its use in this capacity.[2]
The acute toxicity of 2-phenylpropyl acetate has been evaluated in animal studies. The acute oral LD50 value in rats was reported as 4.3 g/kg, and the acute dermal LD50 in rabbits was found to be greater than 5 g/kg.[5] According to one source, it is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008.[4]
Distinction from (2-methyl-2-phenylpropyl) acetate
It is important to differentiate 2-phenylpropyl acetate from a structurally similar compound, (2-methyl-2-phenylpropyl) acetate. The latter has the chemical formula C12H16O2 and a molecular weight of 192.25 g/mol .[8][9] (2-methyl-2-phenylpropyl) acetate is utilized as a solvent and surfactant and is an intermediate in the synthesis of the antihistamine Fexofenadine.[8][10] The physical and chemical properties of these two compounds are distinct and they should not be confused.
The logical relationship between these two compounds is illustrated below.
Caption: Isomeric relationship and application context.
References
- 1. 2-Phenylpropyl acetate | 10402-52-5 [chemicalbook.com]
- 2. Fragrance material review on 2-phenylpropyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-phenylpropyl acetate (C11H14O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Phenylpropyl acetate | CAS#:10402-52-5 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 7. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. (2-methyl-2-phenylpropyl) acetate | 18755-52-7 | Benchchem [benchchem.com]
- 10. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
